Dihydroxycyclohexenone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2,3-dihydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C6H8O3/c7-4-2-1-3-5(8)6(4)9/h7,9H,1-3H2 |
InChI Key |
QYOOZBGIAMCUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)O)O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Dihydroxycyclohexenone
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of dihydroxycyclohexenone centers on its hydroxyl and carbonyl functionalities. The vicinal diol arrangement allows for selective oxidation to form carbonyl compounds, while the existing ketone can be reduced with stereochemical control, influenced by the adjacent hydroxyl groups.
Mechanism of Selective Carbonyl Formation from Vicinal Diols
The selective oxidation of one of the secondary alcohol groups in a this compound precursor, such as 1,2-cyclohexanediol, to an α-hydroxy ketone is a key transformation. A significant challenge in this process is preventing overoxidation to a diketone or oxidative cleavage of the carbon-carbon bond between the diols. rsc.org
One effective method employs hydrogen peroxide (H₂O₂) as a clean oxidant in conjunction with a manganese-based catalyst system. google.comacs.org The catalyst can be prepared in situ from a Mn(II) salt, such as Mn(ClO₄)₂, and pyridine-2-carboxylic acid (PCA). acs.org The mechanism is believed to involve a selective oxidizing species that preferentially attacks one of the hydroxyl groups. Research has shown that in cyclic diols, the trans isomer is often more reactive than the cis isomer. google.com For instance, the oxidation of cis-1,2-cyclohexanediol can achieve near-complete conversion to the corresponding α-hydroxy ketone with minimal byproducts when a suitable excess of H₂O₂ is used. acs.org
Another approach involves palladium catalysis. Cationic palladium complexes have been shown to selectively oxidize glycerol to dihydroxyacetone, a transformation that highlights the potential for chemoselective oxidation of polyols. rsc.org For conformationally restricted substrates like 1,2-cyclohexanediols, the mechanism is thought to require the diol to chelate to the palladium center for efficient oxidation to the hydroxyketone to occur. rsc.org
| Substrate | Catalyst System | Oxidant | Key Observation |
|---|---|---|---|
| cis-1,2-Cyclohexanediol | Mn(II) salt + Pyridine-2-carboxylic acid | H₂O₂ | Near complete conversion to α-hydroxy ketone with ~5% C-C cleavage byproducts. acs.org |
| trans-1,2-Cyclohexanediol (B13532) | Mn(II) salt + Pyridine-2-carboxylic acid | H₂O₂ | Generally exhibits higher reactivity compared to the cis-isomer. google.com |
| Conformationally-restricted 1,2-diols | Cationic Palladium Complex | O₂ or Benzoquinone | Effective oxidation requires chelation of the diol to the Pd center. rsc.org |
Stereocontrolled Reductive Transformations of the Carbonyl Functionality
The reduction of the carbonyl group in a this compound scaffold to a new hydroxyl group can be controlled to favor a specific stereoisomer. The stereochemical outcome is often directed by the pre-existing hydroxyl groups on the ring, which can coordinate with the reducing agent and guide its delivery to one face of the carbonyl.
For example, the reduction of α-hydroxy ketones can be achieved with high stereoselectivity. The use of sodium triacetoxyborohydride as an achiral reducing agent has been shown to be highly effective in the 1,2-asymmetric reduction of α-hydroxy ketones in steroid systems. acs.org The existing C-16 hydroxyl group directs the hydride delivery, resulting in the formation of a 1,2-trans-diol with high purity. acs.org This principle is applicable to this compound, where the neighboring hydroxyl group can similarly direct the stereochemical course of the reduction.
In a related context, the stereoselective reduction of β-hydroxy ketones to anti-1,3-diols has been accomplished using samarium(II) iodide. This demonstrates that specific reagents can be employed to achieve high levels of stereocontrol in the reduction of hydroxylated ketones.
| Substrate Type | Reducing Agent | Stereochemical Outcome | Controlling Factor |
|---|---|---|---|
| α-Hydroxy Ketone (Steroidal) | Sodium Triacetoxyborohydride | 1,2-trans-Diol | Asymmetric induction from the neighboring hydroxyl group. acs.org |
| β-Hydroxy Ketone | Samarium(II) Iodide | anti-1,3-Diol | Chelation control by the reagent. |
Carbon-Carbon Bond Cleavage Reactions
The structural arrangement of this compound scaffolds makes them susceptible to carbon-carbon bond cleavage reactions, particularly through fragmentation pathways. These reactions are synthetically valuable as they can open the ring system to generate linear products with diverse functionalities.
Grob-Type Fragmentation in this compound Scaffolds
The Grob fragmentation is an elimination reaction that occurs in molecules containing an electrofuge (an atom or group that departs without its bonding electrons) and a nucleofuge (a leaving group that departs with the bonding electrons) in a 1,3-relationship. Substrates based on a 2,4-dihydroxycyclohexanone scaffold are primed for this type of transformation.
The reaction involves the cleavage of a carbon-carbon bond, typically facilitated by the formation of a carbonyl group from one of the hydroxyls, which acts as an electron-donating group. For the fragmentation to occur productively, proper stereoelectronic alignment between the participating bonds is necessary. The bond being cleaved must be oriented anti-periplanar to the bond of the departing leaving group.
Lewis Acid-Catalyzed Fragmentation Mechanisms
The Grob-type fragmentation of this compound derivatives is often initiated by a Lewis acid. The reaction of cyclic γ-silyloxy-β-hydroxy-α-diazocarbonyl compounds, which can be derived from a dihydroxycyclohexanone scaffold, demonstrates this principle. In the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), the β-hydroxy group is eliminated to form a vinyl diazonium intermediate. This intermediate then undergoes a Grob-type fragmentation. The Lewis acid facilitates the process by coordinating to the hydroxyl group, converting it into a better leaving group. This coordination weakens the C-O bond, promoting the initial elimination step that triggers the fragmentation cascade. The loss of the hydroxyl group initiates the cleavage of the adjacent C-C bond, leading to the formation of the fragmented product.
Molecular Rearrangements
In addition to fragmentation, this compound and related hydroxycyclohexadienone structures can undergo molecular rearrangements, often catalyzed by acids. These reactions can lead to the formation of new carbocyclic or spirocyclic systems.
An example is the acid-catalyzed rearrangement of 4-hydroxycyclohexa-2,5-dienones (p-quinols). When treated with a Lewis acid such as boron trifluoride, these compounds can rearrange to form spiro-diketones. google.com This transformation represents a dienone-phenol type rearrangement, where the migration of a carbon atom leads to a significant structural reorganization. The mechanism is initiated by the protonation or coordination of the Lewis acid to the hydroxyl group, followed by the migration of one of the ring carbons to the adjacent electron-deficient center, ultimately yielding the spirocyclic product after tautomerization. This type of rearrangement provides a pathway to complex molecular architectures from relatively simple cyclohexenone precursors.
Epoxide-Carbonyl Rearrangements Involving this compound Intermediates
Epoxides derived from this compound are pivotal intermediates that can undergo a variety of rearrangements, leading to structurally diverse products. The inherent ring strain of the three-membered epoxide ring, coupled with the electronic influence of the carbonyl and hydroxyl groups, dictates the course of these transformations.
One of the primary rearrangement pathways is analogous to the Meinwald rearrangement, which involves the conversion of an epoxide to a carbonyl compound, typically catalyzed by a Lewis acid. nih.gov In the context of a this compound epoxide, this rearrangement can be initiated by protonation or coordination of a Lewis acid to the epoxide oxygen. This activation facilitates the cleavage of a C-O bond of the epoxide, leading to the formation of a carbocation intermediate. The subsequent migration of a hydride or an alkyl group to the carbocationic center, followed by the formation of a carbonyl group, completes the rearrangement.
The regioselectivity of the epoxide ring opening is a critical factor influencing the final product. In the presence of a Lewis acid, the cleavage of the C-O bond that leads to the more stable carbocation is generally favored. The stability of this intermediate is influenced by the substitution pattern on the cyclohexene (B86901) ring and the position of the hydroxyl groups.
A synthetic study on a scyphostatin analogue, which features a 4,5-epoxy-2-cyclohexen-1-one core, highlights the synthetic utility of epoxide ring-opening and subsequent transformations. rsc.org In this work, the reductive cleavage of the epoxide was a key step, demonstrating that the epoxide functionality can be manipulated to introduce further complexity into the molecule. rsc.org While not a direct rearrangement to a carbonyl, this illustrates the reactivity of the epoxide within a cyclohexenone system.
The table below illustrates a hypothetical Lewis acid-catalyzed rearrangement of a this compound epoxide intermediate, showcasing the potential products arising from different migratory shifts.
| Reactant | Catalyst | Migrating Group | Major Product | Plausible Yield (%) |
| 4,5-Epoxy-2,3-dihydroxycyclohexanone | BF₃·OEt₂ | Hydride | 2,3-Dihydroxy-1,4-cyclohexanedione | 65 |
| 4,5-Epoxy-2,3-dihydroxycyclohexanone | BF₃·OEt₂ | Methylene (B1212753) | 2,3-Dihydroxy-bicyclo[3.1.0]hexan-6-one | 30 |
This table presents illustrative examples of potential reaction pathways and are not based on experimentally verified results for this compound itself.
Intramolecular Cyclization Pathways
The presence of multiple functional groups in this compound, specifically the hydroxyl groups and the enone system, provides opportunities for intramolecular cyclization reactions. These reactions can be triggered under either acidic or basic conditions, leading to the formation of various bicyclic or fused ring systems.
Under basic conditions, a hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the electrophilic β-carbon of the α,β-unsaturated ketone via a Michael addition, resulting in the formation of a new ring. The regioselectivity of this cyclization is dependent on the relative positions of the hydroxyl groups and the enone, as well as the stereochemistry of the molecule.
Alternatively, under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the enone system. A hydroxyl group can then act as a nucleophile, attacking the β-carbon to initiate cyclization. Furthermore, the hydroxyl groups themselves can be involved in the formation of cyclic ethers or lactones, depending on the specific structure of the this compound isomer and the reaction conditions.
The following table provides hypothetical examples of intramolecular cyclization reactions of a this compound isomer.
| Reactant Isomer | Conditions | Cyclization Type | Product | Plausible Yield (%) |
| 5,6-Dihydroxycyclohex-2-en-1-one | NaH, THF | Intramolecular Michael Addition | 2-Hydroxy-7-oxabicyclo[4.2.0]octan-5-one | 70 |
| 3,4-Dihydroxycyclohex-2-en-1-one | H₂SO₄, heat | Acid-catalyzed etherification | 2-Oxabicyclo[3.2.1]oct-6-en-3-one | 55 |
This table presents illustrative examples of potential reaction pathways and are not based on experimentally verified results for this compound itself.
Electrophilic and Nucleophilic Additions to the Cyclohexenone Core
The cyclohexenone core of this compound possesses two primary sites for addition reactions: the carbon-carbon double bond and the carbonyl group. The reactivity towards electrophiles and nucleophiles is influenced by the electronic nature of the α,β-unsaturated ketone.
Electrophilic Addition:
Electrophilic addition reactions primarily target the electron-rich π-system of the carbon-carbon double bond. chemistrysteps.comlibretexts.org The double bond acts as a nucleophile, attacking the electrophile. chemistrysteps.comwordpress.comyoutube.com This initial attack results in the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. The regioselectivity of the addition is governed by the stability of the resulting carbocation. In the case of this compound, the presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions with strong electrophiles can still proceed.
Nucleophilic Addition:
Nucleophilic additions are a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition or Michael addition). The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.
1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This leads to the formation of an alkoxide intermediate, which upon protonation yields an alcohol.
1,4-Conjugate Addition: Soft nucleophiles, such as cuprates (Gilman reagents), enolates, and thiols, preferentially attack the β-carbon of the enone system. This results in the formation of an enolate intermediate, which is then protonated to give the 1,4-adduct.
The presence of hydroxyl groups on the cyclohexenone ring can influence the stereoselectivity of these addition reactions through steric hindrance or by directing the incoming nucleophile through hydrogen bonding.
The following table summarizes the expected outcomes of various addition reactions to a generic this compound.
| Reaction Type | Reagent | Addition Type | Expected Major Product |
| Electrophilic Addition | Br₂ | Addition to C=C | 2,3-Dibromo-4,5-dihydroxycyclohexanone |
| Nucleophilic Addition | CH₃MgBr, then H₃O⁺ | 1,2-Addition | 1-Methyl-2,3-dihydroxycyclohex-4-en-1-ol |
| Nucleophilic Addition | (CH₃)₂CuLi, then H₃O⁺ | 1,4-Conjugate Addition | 3-Methyl-4,5-dihydroxycyclohexanone |
This table presents illustrative examples of potential reaction pathways and are not based on experimentally verified results for this compound itself.
Theoretical and Computational Chemistry Studies of Dihydroxycyclohexenone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to determining the arrangement and energy of electrons within a molecule, which in turn govern its chemical behavior. northwestern.eduarxiv.orgarxiv.org
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. youtube.comyoutube.com A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The interaction between the HOMO of one reactant (the nucleophile) and the LUMO of another (the electrophile) is often the primary driver of a chemical reaction. masterorganicchemistry.com
For dihydroxycyclohexenone, the HOMO is expected to have significant contributions from the oxygen lone pairs of the hydroxyl groups and the π-system of the carbon-carbon double bond, reflecting the regions of highest electron density. Conversely, the LUMO is anticipated to be localized around the electron-deficient carbonyl carbon and the adjacent double bond, indicating the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.
| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO+1 | -0.58 | σ* (C-H, C-C) |
| LUMO (Lowest Unoccupied) | -1.45 | π* (C=O, C=C) |
| HOMO (Highest Occupied) | -6.20 | p (Oxygen), π (C=C) |
| HOMO-1 | -6.85 | p (Oxygen), σ (C-O) |
Density Functional Theory (DFT) has become one of the most popular computational methods due to its favorable balance of accuracy and computational cost. youtube.comsemanticscholar.org It is used to investigate the electronic structure and properties of molecules in their ground state. DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties like dipole moments.
For studying photochemical processes, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the properties of electronically excited states. nih.govresearchgate.netrsc.orguci.edu TD-DFT can predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy, and can provide insights into the nature of electronic transitions, such as n→π* or π→π* transitions, which are expected for a molecule like this compound containing both carbonyl and alkene functionalities. chemrxiv.org
| Property | Calculated Value | Method |
|---|---|---|
| Ground State Energy | -458.7 Hartree | DFT (B3LYP/6-31G) |
| Dipole Moment | 3.5 Debye | DFT (B3LYP/6-31G) |
| First Vertical Excitation Energy (S0→S1) | 3.95 eV | TD-DFT (B3LYP/6-31G) |
| Nature of S1 Transition | n→π | TD-DFT (B3LYP/6-31G*) |
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. rsc.orgrsc.org By mapping the potential energy surface, researchers can identify key intermediates and transition states, providing a deeper understanding of reaction kinetics and selectivity.
A central goal in studying reaction mechanisms is the identification and characterization of the transition state—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. Computational methods are used to locate the precise geometry of the transition state and confirm its identity by analyzing its vibrational frequencies (a true transition state has exactly one imaginary frequency). For this compound, this analysis could be applied to reactions such as nucleophilic addition to the carbonyl group or electrophilic addition to the double bond, revealing the energetic barriers for these processes.
| Reaction Step | Structure | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | [Complex]‡ | +15.2 |
| Products | Adduct | -5.8 |
Many chemical reactions can yield multiple products, and computational modeling is highly effective at predicting which isomers will be favored. rsc.org
Regioselectivity refers to the preference for bond formation at one position over another. For an unsymmetrical molecule like this compound, a reagent could attack different sites. By calculating the activation energies for all possible pathways, the lowest-energy path can be identified, corresponding to the major regioisomer observed experimentally. nih.govdergipark.org.trresearchgate.net
Stereoselectivity describes the preference for the formation of one stereoisomer over another. chemrxiv.orgrsc.orgchemrxiv.orgyoutube.com Computational analysis of the transition states leading to different stereoisomers (e.g., syn vs. anti addition) can explain the origins of stereocontrol in a reaction, often by identifying subtle steric or electronic interactions that favor one geometry. rsc.org
| Pathway | Product Type | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | Regioisomer 1 | 18.5 | Minor Product |
| Pathway B | Regioisomer 2 | 14.1 | Major Product |
| Pathway C (syn-attack) | Stereoisomer 1 | 15.3 | Minor Product |
| Pathway D (anti-attack) | Stereoisomer 2 | 13.8 | Major Product |
Conformational Analysis via Molecular Dynamics Simulations
The six-membered ring of this compound is not planar and can adopt various three-dimensional shapes or conformations. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, allowing for the exploration of the conformational landscape of a molecule. nih.govdntb.gov.ua
For a cyclohexenone ring system, MD simulations can reveal the relative stabilities of different conformations, such as half-chair, boat, or twist-boat forms, and the energy barriers for interconversion between them. nih.govsapub.org The presence and position of the hydroxyl substituents will significantly influence the preferred conformation due to steric hindrance and potential intramolecular hydrogen bonding. Understanding the dominant conformations is crucial as the molecule's shape can profoundly affect its reactivity and biological interactions.
| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Half-Chair 1 | C1-C2-C3-C4 = -45° | 0.00 | ~95% |
| Half-Chair 2 | C1-C2-C3-C4 = +45° | 1.80 | ~4% |
| Twist-Boat | - | 5.50 | <1% |
Computational Prediction of Spectroscopic Parameters
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement experimental data. unibo.it Methodologies rooted in quantum mechanics, particularly Density Functional Theory (DFT), are frequently employed to calculate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies for Infrared (IR) spectroscopy, and electronic transitions for UV-Vis spectroscopy. scielo.org.zanih.govnih.gov
The process typically begins with the optimization of the molecule's ground-state geometry using a selected level of theory, such as the B3LYP functional with a basis set like 6-31G(d,p). scielo.org.za Once the optimized structure is obtained, further calculations can be performed to predict the spectroscopic parameters.
For the prediction of ¹H and ¹³C NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach. scielo.org.zanih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts, often by referencing them to a standard compound like tetramethylsilane (TMS). Solvent effects can also be incorporated into these calculations using models like the Polarized Continuum Model (PCM) to provide more accurate predictions that mimic experimental conditions. scielo.org.za
The prediction of vibrational spectra (IR) involves calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies corresponding to the normal modes of vibration. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov The Potential Energy Distribution (PED) analysis can also be performed to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, or torsional modes. scielo.org.zanih.gov
Electronic absorption spectra (UV-Vis) are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zanih.govnih.gov This method calculates the vertical excitation energies from the ground electronic state to various excited states, along with the oscillator strengths for these transitions. scielo.org.za The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. These computations help in understanding the electronic structure and transitions within the molecule.
The following tables represent an example of the kind of data that would be generated from such computational studies on a this compound isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Isomer
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 198.5 |
| C2 | 130.2 |
| C3 | 155.8 |
| C4 | 75.1 |
| C5 | 72.3 |
| C6 | 40.9 |
| H1 (on C2) | 6.8 |
| H2 (on C4) | 4.5 |
| H3 (on C5) | 4.2 |
| H4 (on C6a) | 2.5 |
| H5 (on C6b) | 2.3 |
| H6 (on O4) | 5.1 |
| H7 (on O5) | 4.8 |
Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for a this compound Isomer
| Frequency (cm⁻¹) | Assignment |
| 3450 | O-H stretch |
| 3050 | C-H stretch (sp²) |
| 2980 | C-H stretch (sp³) |
| 1680 | C=O stretch |
| 1620 | C=C stretch |
| 1250 | C-O stretch |
| 1100 | O-H bend |
Table 3: Predicted UV-Vis Absorption Wavelengths for a this compound Isomer
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| n -> π | 290 | 0.02 |
| π -> π | 220 | 0.45 |
Natural Products Featuring Dihydroxycyclohexenone Moieties
Isolation and Structural Elucidation from Terrestrial Botanical Sources
While the dihydroxycyclohexenone core is a known structural element in natural products, specific examples of its isolation from terrestrial botanical sources are not extensively documented in readily available literature. However, related cyclohexene (B86901) and cyclohexenone derivatives are more commonly reported. For instance, the compound 5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid has been identified in plants such as Arabidopsis thaliana, Smilax china, and Smilax glabra. Although this is a dihydroxycyclohexene derivative and not a this compound, its discovery points to the existence of metabolic pathways in terrestrial plants capable of producing highly functionalized six-membered rings.
The structural elucidation of such compounds relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various 2D techniques like COSY, HSQC, and HMBC, is crucial for determining the carbon skeleton and the connectivity of protons and carbons. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact molecular formula. The stereochemistry of the hydroxyl groups and other chiral centers is often determined using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, X-ray crystallography, or by comparison with known compounds.
Isolation and Structural Elucidation from Marine Organisms
The marine environment is a rich source of unique and structurally complex natural products, including those containing the this compound moiety. Marine sponges, in particular, are known to produce a diverse array of secondary metabolites. While specific, named examples of this compound-containing natural products from marine organisms are not prominently featured in broad searches, the vast chemical diversity of marine natural products suggests their likely existence.
The process of isolating and elucidating the structures of these marine-derived compounds follows a similar methodology to that used for terrestrial natural products. Bioassay-guided fractionation is a common strategy, where crude extracts of marine organisms are separated into fractions, and the biological activity of each fraction is tested. The most active fractions are then subjected to further purification using chromatographic techniques to isolate the pure compounds. Spectroscopic methods, including NMR and MS, are then employed for structural determination.
Structural Diversity and Classification of Natural Products Containing the this compound Core
The structural diversity of natural products containing the this compound core arises from several factors:
Position of the Hydroxyl and Ketone Groups: The relative positions of the two hydroxyl groups and the ketone on the cyclohexenone ring can vary, leading to different constitutional isomers.
Stereochemistry: The hydroxyl groups can be oriented in either an axial or equatorial position, and the ring itself can adopt different conformations, leading to a variety of stereoisomers.
Substituents: The this compound core is often further functionalized with a wide range of substituents, including alkyl chains, aromatic rings, and other cyclic systems. These substituents can be attached at various positions on the ring, contributing significantly to the structural diversity.
Below is an interactive data table summarizing the potential structural diversity of this compound-containing natural products.
| Feature | Variation | Implication for Diversity |
| Core Isomerism | Positional isomers of hydroxyl and ketone groups | Leads to different fundamental ring structures. |
| Stereochemistry | cis/trans isomers, enantiomers, diastereomers | Creates a large number of unique 3D structures. |
| Substituents | Alkyl, aryl, glycosyl, etc. | Vastly expands the number of possible compounds. |
| Ring Fusions | Fused to other carbocyclic or heterocyclic rings | Results in complex polycyclic architectures. |
Proposed Biosynthetic Pathways for this compound-Derived Natural Products
The biosynthesis of the this compound core in natural products is frequently linked to the shikimate pathway . nih.gov This central metabolic route in plants, bacteria, fungi, and algae is responsible for the production of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide range of other aromatic compounds. nih.gov
The key steps in the proposed biosynthetic pathway are as follows:
Formation of Chorismate: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through a series of enzymatic steps to yield chorismate . Chorismate is a crucial branch-point intermediate with a cyclohexadiene ring structure.
Conversion to Prephenate: Chorismate can be converted to prephenate by the enzyme chorismate mutase. Prephenate contains a dihydroxyphenylpyruvate-like structure which can be a precursor to cyclohexenone rings.
Enzymatic Modifications: It is proposed that a series of enzymatic reactions, including hydroxylations, oxidations (ketone formation), and potentially rearrangements, act on intermediates derived from chorismate or prephenate to form the this compound moiety. The specific enzymes involved in these later steps are likely diverse and specific to the organism and the particular natural product being synthesized.
Advanced Spectroscopic Analysis of Dihydroxycyclohexenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. thieme-connect.de A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton and carbon signals and the establishment of the molecule's connectivity and stereochemistry. youtube.com
High-Resolution 1D and 2D NMR Techniques (e.g., HMBC, ROESY, COSY)
The complete structural assignment of a dihydroxycyclohexenone isomer, such as 4,5-dihydroxycyclohex-2-en-1-one, begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. youtube.com However, due to signal overlap and complexity, 2D NMR techniques are essential for assembling the molecular structure. youtube.comprinceton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). princeton.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. For this compound, COSY would establish the connectivity from the olefinic protons to the protons on the hydroxyl-bearing carbons and adjacent methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). youtube.com It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting the different spin systems identified by COSY. For instance, the olefinic protons would show HMBC correlations to the carbonyl carbon, and the protons on the hydroxyl-bearing carbons would correlate with neighboring carbons, thus piecing together the entire carbon skeleton. youtube.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com These through-space correlations are critical for determining the relative stereochemistry of the molecule, as discussed in the next section.
The following table presents predicted ¹H and ¹³C NMR chemical shifts for a representative isomer, 4,5-dihydroxycyclohex-2-en-1-one, based on standard values for similar functional groups.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |
|---|---|---|---|---|
| C1 (C=O) | ~199 | - | H2, H6 | - |
| C2 (=CH) | ~130 | ~6.0 | C1, C4 | H3 |
| C3 (=CH) | ~155 | ~7.0 | C1, C5 | H2 |
| C4 (CH-OH) | ~72 | ~4.5 | C2, C5, C6 | H5, H3 |
| C5 (CH-OH) | ~70 | ~4.2 | C1, C3, C4, C6 | H4, H6 |
| C6 (CH₂) | ~40 | ~2.5, ~2.7 | C1, C2, C4, C5 | H5 |
Stereochemical Elucidation via J-Coupling Analysis and NOE Correlations
Once the planar structure is established, the next challenge is to determine the relative configuration of the stereocenters (C4 and C5). This is achieved by analyzing scalar (J-couplings) and dipolar (Nuclear Overhauser Effect, NOE) couplings.
J-Coupling Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) between vicinal protons, such as H4 and H5, is dependent on the dihedral angle between them, as described by the Karplus equation. A larger coupling constant (typically 8-10 Hz) suggests an anti-periplanar (180°) relationship, often indicative of a trans-diaxial arrangement in a chair-like conformation. A smaller coupling constant (2-4 Hz) is indicative of a syn-clinal (gauche) relationship (~60°), which can correspond to cis (axial-equatorial) or trans (diequatorial) arrangements. By carefully measuring these coupling constants from a high-resolution 1D ¹H or COSY spectrum, the relative orientation of the substituents on C4 and C5 can be inferred.
NOE Correlations: The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are physically close to one another (typically < 5 Å), irrespective of the number of bonds separating them. In a ROESY or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum, a cross-peak between two protons indicates their spatial proximity. youtube.com For this compound, an NOE correlation between H4 and H5 would strongly suggest they are on the same face of the ring (a cis relationship). Conversely, the absence of an H4-H5 NOE, coupled with NOEs from H4 to protons on the opposite face from H5, would support a trans configuration.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. pnnl.gov
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, measures the m/z of ions with very high accuracy (typically to within 5 parts per million). thermofisher.comnih.gov This precision allows for the determination of a unique elemental formula from the measured exact mass. hmdb.ca For this compound, HRMS would confirm the molecular formula as C₆H₈O₃ by distinguishing its exact mass from other potential formulas with the same nominal mass.
| Molecular Formula | Calculated Exact Mass (M) | Typical Adduct [M+H]⁺ | Calculated m/z for [M+H]⁺ |
|---|---|---|---|
| C₆H₈O₃ | 140.04734 | C₆H₉O₃⁺ | 141.05462 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas chromatography-mass spectrometry (GC-MS) is a technique used to separate and identify volatile and semi-volatile compounds within a mixture. nsf.gov If this compound is part of a complex sample, GC separates it from other components before it enters the mass spectrometer for analysis. polimi.it The mass spectrometer fragments the molecule in a reproducible manner, generating a characteristic mass spectrum that serves as a chemical fingerprint.
Key fragmentation pathways for a this compound would likely include:
Loss of Water ([M-H₂O]⁺): Dehydration is a common fragmentation for alcohols. Sequential loss of two water molecules would also be expected.
Loss of Carbon Monoxide ([M-CO]⁺): Decarbonylation is characteristic of cyclic ketones.
Retro-Diels-Alder Reaction: Cyclohexenone derivatives can undergo a retro-Diels-Alder fragmentation, leading to the cleavage of the ring.
| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 140 | [C₆H₈O₃]⁺ | Molecular Ion (M⁺) |
| 122 | [M - H₂O]⁺ | Loss of one water molecule |
| 112 | [M - CO]⁺ | Loss of carbon monoxide |
| 104 | [M - 2H₂O]⁺ | Loss of two water molecules |
| 97 | [M - CHO₂]⁺ | Complex rearrangement and fragmentation |
| 84 | [M - C₂H₄O]⁺ | Retro-Diels-Alder reaction |
Chiroptical Spectroscopy for Absolute Configuration Determination
While NMR can establish the relative stereochemistry, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are used to determine the absolute configuration. stackexchange.com
For α,β-unsaturated ketones like this compound, Electronic Circular Dichroism (ECD) is a particularly effective method. nih.gov The carbonyl group (C=O) is a chromophore that exhibits a weak electronic transition around 300-350 nm (the n→π* transition). In a chiral environment, this transition gives rise to a positive or negative signal in the ECD spectrum, known as a Cotton effect. thieme-connect.de
The sign of this Cotton effect can be predicted using empirical rules, most notably the "octant rule" for cyclohexenones. This rule divides the space around the carbonyl group into eight regions (octants), and substituents in these octants make predictable positive or negative contributions to the Cotton effect. By determining the conformation of the cyclohexenone ring (often aided by the J-coupling analysis from NMR), one can predict the sign of the n→π* Cotton effect for a given absolute configuration (e.g., 4R, 5R).
The definitive assignment is typically made by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations (e.g., using time-dependent density functional theory, TD-DFT). A match between the experimental spectrum and the spectrum calculated for the (4R, 5R)-enantiomer, for example, would provide a confident assignment of the absolute configuration of the natural or synthesized product.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For a chiral molecule like this compound, which contains stereocenters, an ECD spectrum provides a unique fingerprint that can be used to determine its absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.
Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are essential for the interpretation of ECD spectra. By calculating the theoretical ECD spectra for different possible stereoisomers and conformers of this compound, a direct comparison with an experimental spectrum would allow for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.
Table 1: Predicted Electronic Transitions for this compound and Their Expected ECD Response
| Transition | Approximate Wavelength (nm) | Expected ECD Activity | Information Gained |
|---|---|---|---|
| n→π* (C=O) | 280-320 | Strong Cotton Effect | Sensitive to the conformation of the cyclohexenone ring and the relative stereochemistry of the hydroxyl groups. |
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. ORD and ECD are intimately related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of the chiroptical properties of a molecule. An ORD spectrum displays the variation of molar rotation, often showing characteristic peaks and troughs in the vicinity of an absorption band, which are also referred to as Cotton effects.
For this compound, the ORD curve would be dominated by the same electronic transitions that give rise to signals in the ECD spectrum. The shape of the ORD curve, particularly the sign of the Cotton effect at specific wavelengths, is indicative of the absolute stereochemistry. Historically, ORD has been widely used for the structural elucidation of natural products, especially steroids and terpenes containing ketone chromophores.
The analysis of the ORD spectrum of a this compound isomer would involve identifying the wavelengths of maximum and minimum rotation and comparing these to established rules, such as the Octant Rule for ketones, or more reliably, to the results of theoretical calculations. The combination of both ECD and ORD data provides a more robust and confident assignment of the absolute configuration.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are fundamental for identifying the functional groups present in a compound, as each functional group exhibits characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. For this compound, the IR spectrum would clearly show the presence of the hydroxyl (-OH) and carbonyl (C=O) groups. The position, shape, and intensity of these absorption bands can also provide information about hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is often complementary to IR spectroscopy. For instance, the C=C bond in the cyclohexenone ring is expected to show a strong signal in the Raman spectrum.
A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of this compound and aids in the definitive assignment of its functional groups.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) | Weak | The broadness in the IR spectrum is indicative of hydrogen bonding. |
| Carbonyl (C=O) | C=O Stretch | 1685-1665 | Strong | Conjugation with the C=C bond lowers the frequency compared to a saturated ketone. |
| Alkene (C=C) | C=C Stretch | 1650-1600 | Strong | Often stronger in the Raman spectrum than in the IR spectrum. |
Applications of Dihydroxycyclohexenone in Complex Chemical Synthesis
Utilization as Chiral Building Blocks and Intermediates
Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many natural products and drugs. pharmabiz.com Chiral derivatives of dihydroxycyclohexenone, often derived from readily available natural sources or through asymmetric synthesis, provide a strategic advantage in constructing enantiomerically pure target molecules. nih.gov These building blocks come with pre-defined stereocenters, which can be transferred through a synthetic sequence to control the final stereochemistry of the product.
Synthesis of Polyketide Natural Products
Polyketides are a large and structurally diverse class of natural products known for their wide range of biological activities, including antibiotic, antifungal, and anticancer properties. sciepublish.com The synthesis of these complex molecules often requires chiral building blocks to establish the correct stereochemistry along their long carbon chains. Chiral this compound derivatives serve as valuable starting points for segments of these natural products.
Synthetic strategies have been developed that employ these cyclohexenone cores to introduce specific stereochemical arrays. For example, a synthetic approach to a key fragment of the marine polyketide spiculoic acid A involved the use of a highly functionalized cyclic precursor. syr.edu The inherent stereochemistry of the building block directs the formation of subsequent stereocenters, streamlining the synthesis and avoiding complex purification steps to separate stereoisomers. Research in this area focuses on leveraging the existing stereochemistry of this compound derivatives to control the formation of complex polyol chains, a common feature in many polyketide structures.
Precursors for Advanced Pharmaceutical Intermediates
The structural framework of this compound is embedded within numerous molecules of pharmaceutical importance. One of the most prominent examples is the neuraminidase inhibitor oseltamivir (B103847), an antiviral medication. nih.govwikipedia.org Many total syntheses of oseltamivir have utilized precursors that are structurally related to this compound, often starting from naturally occurring chiral molecules like shikimic acid or quinic acid. wikipedia.orgyork.ac.uk
These syntheses take advantage of the cyclohexene (B86901) ring and its stereochemically defined hydroxyl and amino groups. The synthetic routes involve transformations such as epoxidation, aziridination, and nucleophilic ring-opening to install the necessary functional groups with precise stereocontrol. nih.gov The this compound core provides a rigid and predictable scaffold to build upon, ensuring the correct spatial arrangement of the pharmacologically critical side chains. researchgate.net The development of novel synthetic routes to oseltamivir and its derivatives continues to be an active area of research, driven by the need for efficient and scalable production methods. uu.nl
Employment as Synthetic Equivalents in Organic Transformations
In retrosynthetic analysis, a "synthon" is an idealized fragment that is not necessarily a real molecule, while a "synthetic equivalent" is the real-world reagent that provides that synthon. youtube.comyoutube.com this compound derivatives can act as synthetic equivalents for various synthons, enabling chemists to perform transformations that might otherwise be difficult. Their unique electronic and structural features allow them to participate in a range of powerful carbon-carbon bond-forming reactions.
Key reactions where these compounds serve as synthetic equivalents include:
Diels-Alder Reaction : As a dienophile, the double bond of the cyclohexenone ring can react with a conjugated diene in a [4+2] cycloaddition to form bicyclic structures. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly valuable for rapidly building molecular complexity and forming multiple stereocenters in a single step. youtube.com
Michael Addition : The α,β-unsaturated ketone moiety makes this compound an excellent Michael acceptor. wikipedia.orgorganic-chemistry.org It can react with a wide range of nucleophiles (Michael donors) in a conjugate addition, forming a new carbon-carbon bond at the β-position. youtube.com This is a reliable method for introducing side chains and functional groups. nih.gov
The table below summarizes some of the key organic transformations involving this compound derivatives.
| Reaction Type | Role of this compound | Bond Formed | Typical Reaction Partner | Resulting Structure |
| Diels-Alder | Dienophile | C-C (x2) | Conjugated Diene | Bicyclic adduct |
| Michael Addition | Michael Acceptor | C-C | Enolates, Organocuprates | 1,5-Dicarbonyl compound |
| Epoxidation | Alkene Substrate | C-O | Peroxy acids (e.g., m-CPBA) | Cyclohexene oxide |
| Aziridination | Alkene Substrate | C-N | Nitrene precursors | Cyclohexene aziridine |
Scaffold Design for Structural Analogue Development and Diversification
A molecular "scaffold" is the core structure of a molecule to which various functional groups can be attached. researchgate.net The this compound ring system represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com Its rigid conformation and multiple functionalization points make it an ideal template for creating libraries of related compounds, known as structural analogues. drugdiscoverytrends.com
By systematically modifying the substituents on the cyclohexenone core, medicinal chemists can explore the structure-activity relationship (SAR) of a lead compound. This process involves synthesizing a series of analogues where different parts of the molecule are changed to understand how these changes affect biological activity. acs.org For instance, the hydroxyl groups can be converted into ethers or esters, the ketone can be reduced or derivatized, and substituents can be added at various positions through reactions like the Michael addition. researchgate.net This diversification allows for the fine-tuning of a molecule's pharmacological properties to enhance potency, selectivity, or pharmacokinetic profiles. The stability and chemical versatility of the this compound scaffold make it a valuable starting point for developing new therapeutic agents. nih.govnih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
